1-Azabicyclo[3.2.1]octane-6-carbonitrile
Description
Significance of Bridged Nitrogen Heterocycles in Contemporary Organic Chemistry
Bridged nitrogen heterocycles are a prominent class of compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. Their unique conformational constraints and stereochemical complexity have made them attractive targets for synthetic organic chemists. The development of novel synthetic methodologies to access these scaffolds in an enantioselective manner is an active area of research. These efforts are driven by the potential of these compounds to serve as key intermediates in the synthesis of complex molecules and as scaffolds for the generation of compound libraries for drug discovery.
Overview of the Azabicyclo[3.2.1]octane Architectural Motif
The azabicyclo[3.2.1]octane framework is a bicyclic system consisting of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring sharing two carbon atoms and a nitrogen atom. The numbering of the bicyclic system determines the position of the nitrogen atom. While the 8-azabicyclo[3.2.1]octane system, the core of tropane (B1204802) alkaloids, is extensively studied, isomers with the nitrogen at a bridgehead or non-bridgehead position, such as the 1-azabicyclo[3.2.1]octane scaffold, are less documented.
The synthesis of the 1-azabicyclo[3.2.1]octane core is considered challenging and often results in a mixture of products. researchgate.net Reported methods for its construction typically involve multi-step intramolecular cyclizations. researchgate.net One notable approach involves the intramolecular carbocationic cyclization of 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-1,2,3,6-tetrahydropyridines in a superacidic medium. Another documented route is through the carbenium ion rearrangement of quinuclidine derivatives. researchgate.net
Positioning of 1-Azabicyclo[3.2.1]octane-6-carbonitrile within the Azabicyclo[3.2.1]octane Chemical Space
Within the broader family of azabicyclo[3.2.1]octane derivatives, this compound represents a specific and largely unexplored entity. The introduction of a carbonitrile group at the 6-position of the 1-azabicyclo[3.2.1]octane scaffold introduces a versatile functional group that can be further elaborated. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a valuable handle for the synthesis of a diverse range of derivatives.
Due to the limited specific research on this compound, its properties and reactivity are largely inferred from the known chemistry of the parent scaffold and related nitrile-containing organic molecules.
Research Rationale and Scope of Investigation for this compound
The rationale for investigating this compound stems from the established biological significance of the broader azabicyclo[3.2.1]octane class and the synthetic utility of the nitrile functionality. Derivatives of the isomeric 8-azabicyclo[3.2.1]octane have shown a wide range of biological activities, including acting as analgesics and narcotic antagonists. While direct biological data for the 1-azabicyclo[3.2.1]octane scaffold is less abundant, its structural similarity to other bioactive bicyclic amines suggests potential for interesting pharmacological properties.
The scope of a thorough investigation into this compound would involve the development of efficient and stereoselective synthetic routes to access this specific isomer. Subsequent research would focus on exploring the reactivity of the carbonitrile group to generate a library of derivatives. These new compounds would then be subjected to biological screening to identify potential therapeutic applications. A comprehensive study would also include detailed spectroscopic and crystallographic analysis to fully characterize the structural and conformational properties of this unique molecule.
Compound Information Table
| Compound Name |
| This compound |
| 1-Azabicyclo[3.2.1]octane |
| 8-Azabicyclo[3.2.1]octane |
| 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-1,2,3,6-tetrahydropyridine |
| Quinuclidine |
Physicochemical Data of the Parent Scaffold
| Property | Value (for 1-Azabicyclo[3.2.1]octane) |
|---|---|
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.18 g/mol |
| Boiling Point | Approx. 160-165 °C |
| Density | Approx. 0.9 g/cm³ |
| Solubility | Soluble in water and common organic solvents |
Synthetic Precursors for the 1-Azabicyclo[3.2.1]octane Scaffold
| Precursor | Synthetic Approach | Reference |
|---|---|---|
| 1-[2-hydroxy-2-phenylethyl]-1,2,3,6-tetrahydropyridine | Intramolecular Carbocationic Cyclization | rjsvd.com |
| Ethyl 3-hydroxyquinuclidine-3-carboxylate | Carbenium Ion Rearrangement | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
216593-16-7 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octane-6-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-4-8-6-10-3-1-2-7(8)5-10/h7-8H,1-3,5-6H2 |
InChI Key |
AQIHGPWTBCBSGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C1)CC2C#N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azabicyclo 3.2.1 Octane 6 Carbonitrile and Analogues
General Strategies for the Construction of the Azabicyclo[3.2.1]octane Core
The construction of the azabicyclo[3.2.1]octane skeleton is a significant challenge in organic synthesis. Various strategies have been developed to assemble this bridged bicyclic system, often focusing on stereocontrolled methods to access enantiomerically pure compounds. These strategies can be broadly categorized into intramolecular cyclizations, cycloaddition reactions, ring-opening and cyclization sequences, and reductive amination protocols.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective strategy for assembling the azabicyclo[3.2.1]octane core. rsc.org These approaches typically involve the formation of one of the rings of the bicyclic system through the reaction of two functional groups within the same molecule. The assembly of 2-azabicyclo[3.2.1]octanes, for example, is often achieved through nucleophilic attack followed by a concurrent intramolecular cyclization. rsc.org
These strategies frequently utilize cyclopentane (B165970) or piperidine (B6355638) derivatives as starting materials. rsc.org For instance, the synthesis of 2-azabicyclo[3.2.1]octane scaffolds has been accomplished through the intramolecular cyclization of precursors derived from cyclopentanone (B42830) or cyclopentenone. rsc.org Another approach involves a palladium-catalyzed intramolecular cyclization of a hydrazine (B178648) derivative, which yields the 2-azabicyclo[3.2.1]octan-3-one core in high yield. rsc.org Decarbonylative radical cyclization of α-amino selenoester-tethered alkenes using tributyltin hydride also provides a general method for the synthesis of the 6-azabicyclo[3.2.1]octane system. nih.gov
Recent research has also demonstrated the synthesis of 1-azabicyclo[3.2.1]oct-3-enes via the intramolecular carbocationic cyclization of 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-1,2,3,6-tetrahydropyridines in a trifluoromethanesulfonic acid medium. researchgate.net Furthermore, divergent syntheses of diaza-oxabicyclo[3.2.1]octanes and dioxa-azabicyclo[3.2.1]octanes have been achieved through intramolecular cascade cyclizations under transition-metal-free conditions. acs.orgcolby.edu
| Cyclization Type | Precursor Type | Key Reagents | Target Scaffold | Ref. |
| Nucleophilic Attack | Cyclopentane/Piperidine derivatives | Base or Catalyst | 2-Azabicyclo[3.2.1]octane | rsc.org |
| Palladium-Catalyzed | Hydrazine derivative | Palladium catalyst | 2-Azabicyclo[3.2.1]octan-3-one | rsc.org |
| Radical Cyclization | α-Amino selenoester-tethered alkene | Tributyltin hydride | 6-Azabicyclo[3.2.1]octane | nih.gov |
| Carbocationic Cyclization | 1,2,3,6-Tetrahydropyridine derivative | Trifluoromethanesulfonic acid | 1-Azabicyclo[3.2.1]oct-3-ene | researchgate.net |
| Cascade Cyclization | N/A | Transition-metal-free | Diaza-oxabicyclo[3.2.1]octane | acs.orgcolby.edu |
Cycloaddition Reactions in Bridged Azacycle Synthesis
Cycloaddition reactions are powerful tools for the rapid construction of cyclic and polycyclic systems, offering a high degree of stereochemical control. nih.gov Both 1,3-dipolar cycloadditions and Diels-Alder reactions have been employed in the synthesis of the azabicyclo[3.2.1]octane core and related structures.
The 1,3-dipolar cycloaddition is a prominent reaction in organic synthesis for building five-membered heterocycles in a single step. nih.gov This methodology has been extensively applied to the synthesis of the azabicyclo[3.2.1]octane scaffold, particularly through the use of azomethine ylides as the 1,3-dipole. nih.govehu.es The reaction between an azomethine ylide and an alkene dipolarophile can generate the pyrrolidine (B122466) ring of the bicyclic system with multiple stereocenters. nih.gov
For example, 3-oxidopyridiniums and 3-oxidopyraziniums, which are types of azomethine ylides, undergo 1,3-dipolar cycloadditions with alkenes to form 8-azabicyclo[3.2.1]octane and 3,8-diazabicyclo[3.2.1]octane systems, respectively. acs.orgnih.gov The development of catalytic, enantioselective versions of these reactions has allowed for the asymmetric synthesis of optically active 8-azabicyclo[3.2.1]octanes. ehu.esrsc.org These reactions often employ a dual catalytic system, such as a rhodium(II) complex combined with a chiral Lewis acid, to achieve high diastereo- and enantioselectivities. rsc.org
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. While less common for the direct synthesis of the 1-azabicyclo[3.2.1]octane core, it is a valuable strategy for constructing related bridged azacycles. researchgate.net For instance, pyrrole (B145914) Diels-Alder reactions have been used to rapidly access azabicyclo[2.2.1]heptane and 3,8-diazabicyclo[3.2.1]octane scaffolds. semanticscholar.orgsygnaturediscovery.com
An intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by a cyclopropane (B1198618) ring opening, has been used to prepare the bicyclo[3.2.1]octane framework. mdpi.com This strategy, starting from carvone, allows for the synthesis of highly functionalized, enantiopure bicyclo[3.2.1]oct-1-ene derivatives. mdpi.com Additionally, aza-Diels-Alder reactions, where the diene or dienophile contains a nitrogen atom, can be employed. For example, an intramolecular nitroso-ene cyclization following a Diels-Alder reaction can produce the 2-azabicyclo[3.2.1]octane system. researchgate.net
| Cycloaddition Type | Reactants | Key Features | Target Scaffold | Ref. |
| [3+2] 1,3-Dipolar | Azomethine ylide + Alkene | Forms pyrrolidine ring | 8-Azabicyclo[3.2.1]octane | nih.govehu.es |
| [3+2] 1,3-Dipolar | 3-Oxidopyrazinium + Acrylate | Forms diazabicyclic core | 3,8-Diazabicyclo[3.2.1]octane | acs.orgnih.gov |
| [4+2] Diels-Alder | Pyrrole + Dienophile | Rapid access to bridged systems | 3,8-Diazabicyclo[3.2.1]octane | semanticscholar.orgsygnaturediscovery.com |
| [4+2] Intramolecular Diels-Alder | 5-Vinyl-1,3-cyclohexadiene | Followed by ring opening | Bicyclo[3.2.1]octane | mdpi.com |
| [6π+2π] Higher-Order | Isocyanate + Cycloheptatriene | Chromium(0)-promoted | 6-Azabicyclo[3.2.1]octane | thieme-connect.com |
Epoxide Ring-Opening and Cyclization Sequences
Synthetic routes involving epoxide intermediates provide another versatile approach to the azabicyclo[3.2.1]octane core. rsc.org These sequences typically involve the nucleophilic opening of an epoxide ring by an amine, which sets the stage for a subsequent intramolecular cyclization to form the bicyclic structure. rsc.orgscispace.com
One example involves the treatment of a precursor with trifluoroacetic anhydride (B1165640) to form an epoxide. rsc.org Subsequently, samarium(II) iodide promotes a sequential N-N bond cleavage and an epoxide ring opening/cyclization to furnish the azabicyclo[3.2.1]octane core. rsc.orgresearchgate.net This method highlights the utility of tandem reactions to build molecular complexity efficiently. Another approach accesses a bicyclic system via epoxide ring opening with ammonia (B1221849), followed by the nucleophilic attack of the resulting amine onto an ester group to complete the cyclization. rsc.org The asymmetric synthesis of tropanes, which contain the 8-azabicyclo[3.2.1]octane core, has also been achieved through the intramolecular desymmetrization of meso-epoxides. nih.gov
Reductive Amination Protocols for Azabicyclic Systems
Reductive amination, or reductive alkylation, is a powerful method for forming C-N bonds that converts a carbonyl group to an amine via an imine intermediate. wikipedia.org Intramolecular reductive amination is a particularly efficient strategy for synthesizing cyclic amines, including azabicyclic systems. masterorganicchemistry.comsemanticscholar.org This one-pot reaction involves the condensation of an amine and a carbonyl group within the same molecule to form a cyclic imine or iminium ion, which is then reduced in situ to the final azabicyclic product. masterorganicchemistry.comharvard.edu
The synthesis of the 3-azabicyclo[3.2.1]octane skeleton has been achieved from norbornene β-amino acids. semanticscholar.org The key step involves the cleavage of a dihydroxylated intermediate, followed by an intramolecular reductive amination to form the bicyclic core. semanticscholar.org A variety of reducing agents can be used for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their ability to selectively reduce iminium ions in the presence of carbonyl groups. masterorganicchemistry.comharvard.eduorganic-chemistry.org The reaction conditions are typically mild and tolerate a wide range of functional groups. organic-chemistry.org
Palladium-Catalyzed Reactions in Azabicyclo[3.2.1]octane Synthesis
Palladium catalysis has emerged as a robust tool for the construction of complex nitrogen-containing heterocycles, including the azabicyclo[3.2.1]octane core. These methods often provide high efficiency and stereochemical control.
One prominent strategy involves the intramolecular cyclization of appropriately functionalized precursors. For instance, palladium(II)-catalyzed intramolecular cyclization of hydrazine derivatives has been shown to deliver the 2-azabicyclo[3.2.1]octan-3-one core in high yield. organic-chemistry.org Similarly, palladium-catalyzed aminocarbonylation reactions, which form amide bonds, have been successfully applied to synthesize N-acyl derivatives of the related 8-azabicyclo[3.2.1]octane (tropane) skeleton. researchgate.net
Another powerful approach is the transannular C–H functionalization of alicyclic amines. nih.gov This method leverages the coordination of the amine nitrogen to a palladium catalyst to direct the activation of a C-H bond on the opposite side of the ring system. Second-generation catalyst systems, employing pyridine- and quinoline-carboxylate ligands, have significantly improved the rate, yield, and scope of these reactions for azabicyclo[3.2.1]octane systems. nih.gov These ligands help to prevent catalyst decomposition, enabling the arylation of the bicyclic core at positions that are otherwise difficult to access. nih.gov
Cascade cyclization reactions represent a highly efficient method for building the bicyclic framework. A catalytic strategy has been developed for the in situ generation of substituted π-allyl palladium dipoles from neutral η³-propargyl palladium species. nih.gov These reactive intermediates undergo cascade cyclizations to construct enantiomerically enriched aza-bicyclo[3.2.1]octane skeletons with excellent stereochemical control. nih.gov
| Reaction Type | Key Features | Catalyst/Ligand System (Example) | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Forms the bicyclic core from a linear precursor. | Pd(OAc)₂ / PPh₃ | organic-chemistry.orgresearchgate.net |
| Transannular C–H Arylation | Direct functionalization of the bicyclic scaffold. | Pd(OAc)₂ with Pyridine/Quinoline-Carboxylate Ligands | nih.gov |
| Cascade Cyclization | Forms multiple rings and stereocenters in one pot. | Pd₂(dba)₃ with Chiral Ligands (e.g., Feringa ligand) | nih.gov |
Photochemical Transformations in Azabicyclo[3.2.1]octane Chemistry
Photochemical reactions offer unique pathways for the synthesis of strained and complex molecules that are often inaccessible through thermal methods. rsc.org The input of light energy generates electronically excited states, enabling transformations that can rapidly build molecular complexity. rsc.org
A key photochemical strategy for constructing bicyclic systems is the intramolecular [2+2] photocycloaddition . This reaction can be followed by a ring expansion, such as the Cargill rearrangement, to convert a cyclobutane (B1203170) intermediate into the bicyclo[3.2.1]octane framework. rsc.org This sequence allows for the efficient generation of the bridged ring system from a simpler cyclopentenone or cyclohexenone precursor.
The photocycloaddition-retro-Mannich-Mannich cascade of vinylogous imides is another powerful method that has been specifically applied to the stereoselective synthesis of 8-substituted 6-azabicyclo[3.2.1]octan-3-ones. This cascade reaction assembles the bicyclic core with a high degree of stereocontrol.
Furthermore, the photochemical cleavage of the C-C bond in bicyclic aziridines, followed by a [3+2] cycloaddition with electron-deficient alkenes or alkynes, provides a novel and efficient route to the 8-azabicyclo[3.2.1]octane skeleton. google.com This reaction proceeds selectively to afford head-to-head adducts containing the naturally occurring tropane (B1204802) framework. google.com
Directed Synthesis of the 1-Azabicyclo[3.2.1]octane-6-carbonitrile Moiety
The synthesis of the specific target molecule, this compound, requires precise control over the introduction and manipulation of the carbonitrile functional group at the C-6 position.
Strategic Introduction of the Carbonitrile Functional Group at C-6
Directly installing the carbonitrile group during the formation of the bicyclic ring is a highly efficient strategy. Intramolecular cyclization reactions are well-suited for this purpose.
One plausible, though not explicitly documented for this exact target, approach is the Thorpe-Ziegler reaction . This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can be hydrolyzed to a cyclic α-cyanoketone. researchgate.netchem-station.com A precursor such as a 2,4-disubstituted piperidine bearing cyanomethyl groups could theoretically be cyclized to generate the 1-azabicyclo[3.2.1]octane framework with the desired cyano group at C-6.
Another classical ring-forming reaction is the Dieckmann condensation , an intramolecular version of the Claisen condensation that cyclizes diesters to form cyclic β-keto esters. alfa-chemistry.comorganic-chemistry.orgmasterorganicchemistry.com A suitably substituted piperidine diester could be cyclized to form a C-6 keto ester on the 1-azabicyclo[3.2.1]octane skeleton. The resulting ketone at the C-6 position would then serve as a handle for conversion into the target carbonitrile group.
Functional Group Interconversions on Precursor Scaffolds to Yield the 6-Carbonitrile
A more versatile approach involves the synthesis of a stable 1-azabicyclo[3.2.1]octane precursor with a different functional group at the C-6 position, which is then chemically converted to the carbonitrile. A ketone at C-6 (1-azabicyclo[3.2.1]octan-6-one) is an ideal precursor.
The conversion of a ketone to a nitrile can be accomplished through several well-established methods:
Formation and dehydration of a cyanohydrin : The ketone is first reacted with a cyanide source (e.g., KCN/acid or TMSCN) to form a cyanohydrin intermediate. chemguide.co.uklibretexts.org Subsequent dehydration of the hydroxyl group yields the unsaturated nitrile, which can then be reduced to the target saturated carbonitrile.
Via a hydrazone intermediate : The ketone can be converted to its 2,4,6-tri-isopropylbenzenesulphonyl hydrazone. Reaction of this hydrazone with potassium cyanide provides a direct route to the nitrile, adding one carbon atom in the process. rsc.org
Alternatively, starting from the corresponding C-6 alcohol (1-azabicyclo[3.2.1]octan-6-ol), the hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent would yield the this compound. chemguide.co.uk
Specific Methodologies for 8-benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile
While the primary focus is the 1-aza isomer, the synthesis of the related 8-azabicyclo[3.2.1]octane (tropane) framework provides significant insight. Research by Pei and Shen has detailed a synthetic route toward 2,6-dioxygenated tropane alkaloids that involves a C-6 carbonitrile intermediate. clockss.org
The core of their strategy is a 1,3-dipolar cycloaddition of a 3-hydroxypyridinium (B1257355) betaine (B1666868) with a suitable dipolarophile, such as acrylonitrile. This reaction directly constructs the 8-azabicyclo[3.2.1]octane ring system and installs the carbonitrile group at the C-6 position in a single step. In their work, intermediates such as 8-Benzyl-6α-chloro-6β-carbonitrile-2,2-ethylenedioxy-8-azabicyclo[3.2.1]oct-3-ene were synthesized and subsequently hydrolyzed to the corresponding 6-ketone. clockss.org This demonstrates the viability of carrying a C-6 carbonitrile group through multiple synthetic steps on this scaffold. Although the exact title compound of this subsection was not the final target in the cited work, the methodology provides a clear and specific precedent for its synthesis.
Stereocontrol in the Introduction of the Carbonitrile Group
Achieving stereochemical control during the introduction of the C-6 carbonitrile is critical for synthesizing specific stereoisomers. The method of introduction directly influences the stereochemical outcome.
During Cyclization : In cycloaddition or annulation strategies, the stereochemistry of the newly formed centers, including C-6, is determined by the thermodynamics and kinetics of the transition state. These reactions are often highly diastereoselective. researchgate.net
From a Ketone Precursor : The conversion of a C-6 ketone to a nitrile via a cyanohydrin intermediate typically results in a mixture of diastereomers at the C-6 position, as the cyanide can attack the planar carbonyl from either face. Separation of these diastereomers may be required.
From an Alcohol Precursor : If the nitrile is introduced via nucleophilic substitution of a sulfonate ester (e.g., tosylate) derived from a C-6 alcohol, the reaction generally proceeds via an Sₙ2 mechanism . This results in a predictable inversion of configuration at the C-6 center. chemguide.co.ukdocbrown.info Therefore, starting with a stereochemically pure C-6 alcohol allows for the synthesis of a stereochemically pure C-6 carbonitrile with the opposite stereochemistry. The accessibility of the C-6 position to the incoming cyanide nucleophile will also play a role, with attack generally favored from the less sterically hindered face of the bicyclic system.
| Method | Precursor | Key Reaction | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Functional Group Interconversion | C-6 Ketone | Cyanohydrin formation | Typically forms a mixture of diastereomers at C-6. | chemguide.co.uk |
| Functional Group Interconversion | C-6 Alcohol | Tosylation followed by Sₙ2 with CN⁻ | Inversion of configuration at C-6. | chemguide.co.ukdocbrown.info |
| Cycloaddition | Acyclic/Monocyclic | 1,3-Dipolar Cycloaddition | Diastereoselectivity is controlled by the transition state. | clockss.org |
Stereochemical Considerations and Asymmetric Synthesis of Azabicyclo 3.2.1 Octane 6 Carbonitrile Derivatives
Enantioselective Approaches to the Azabicyclo[3.2.1]octane Scaffold
Enantioselective synthesis, which aims to produce one enantiomer of a chiral molecule in excess over the other, is paramount in medicinal chemistry. Various strategies have been successfully employed to construct the chiral azabicyclo[3.2.1]octane core. rsc.orgresearchgate.net These methods can be broadly categorized into approaches that utilize chiral auxiliaries, asymmetric catalysis, desymmetrization of achiral precursors, or enantioenriched starting materials. ehu.esresearchgate.net
Chiral auxiliary-mediated synthesis involves the temporary incorporation of a chiral molecule into the synthetic sequence to direct the stereochemical outcome of a key reaction. This auxiliary is subsequently removed to yield the enantioenriched product. One notable example involves the use of p-menthane-3-carboxaldehyde as a chiral auxiliary to achieve the stereoselective synthesis of related azabicyclic systems. mdpi.com Another common and effective chiral auxiliary is (S)-tert-butanesulfinamide, which can be condensed with keto aldehydes to form N-tert-butanesulfinyl imino ketones. These intermediates guide subsequent transformations in a highly diastereoselective manner, establishing the desired stereochemistry which is retained after the auxiliary's removal. mdpi.com The Claisen rearrangement, mediated by chiral auxiliaries, has also been employed to establish stereocenters in the synthesis of complex molecules, a strategy applicable to precursors of the azabicyclo[3.2.1]octane system. pwr.edu.pl
Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. Various transition-metal-catalyzed reactions have been developed for this purpose.
Palladium Catalysis : A significant strategy involves the in-situ generation of substituted π-allyl palladium dipoles from neutral η³-propargyl palladium complexes. acs.orgnih.gov This method enables the construction of enantiomerically enriched aza-bicyclo[3.2.1]octane frameworks through cascade cyclization reactions, achieving excellent stereochemical control with enantiomeric excesses (ee) often exceeding 90%. acs.orgnih.gov Another palladium-catalyzed approach is the asymmetric allylic alkylation to desymmetrize N-protected tropinone (B130398) derivatives, using chiral ferrocenyl-type ligands to induce high enantioselectivity. ehu.es
Copper Catalysis : Enantioselective copper-catalyzed alkene carboamination has emerged as an efficient method for preparing chiral 6-azabicyclo[3.2.1]octanes. nih.gov In this process, two new rings and two stereocenters are formed in a single step from N-sulfonyl-2-aryl-4-pentenamines, using a chiral bis(oxazoline) (Box) ligand complexed with copper(II) triflate. This reaction proceeds with moderate to good yields and generally excellent enantioselectivities. nih.gov
Rhodium Catalysis : Rhodium-catalyzed asymmetric Suzuki–Miyaura-type cross-coupling reactions have been reported for the synthesis of tropane (B1204802) derivatives. acs.org This method utilizes a kinetic resolution of a racemic N-Boc-nortropane-derived allylic chloride, allowing for the separation of enantiomers and access to a wide range of enantiomerically enriched tropane derivatives. acs.org
The table below summarizes representative results from asymmetric catalysis in the synthesis of the azabicyclo[3.2.1]octane scaffold and related structures.
| Catalyst/Ligand System | Reaction Type | Substrate | Product ee (%) | Yield (%) |
| [Pd(η³-C₃H₅)Cl]₂ / Chiral Ferrocenyl Ligand | Allylic Alkylation | N-protected tropinone | 74 - 98 | 25 - 73 |
| Ph-Box-Cu₂ | Alkene Carboamination | N-sulfonyl-2-aryl-4-pentenamine | up to 94 | Moderate to Good |
| Pd₂(dba)₃ / Chiral Ligand | Cascade Cyclization | Vinylidenecyclopropane-diester | >90 | Moderate to Good |
| Rh-catalyst / Chiral Ligand | Suzuki–Miyaura Coupling | Racemic N-Boc-nortropane allylic chloride | High | High |
Desymmetrization is a powerful strategy that introduces chirality into an achiral, often meso, starting material by differentiating between two or more symmetrically equivalent functional groups. rsc.org This approach has been widely applied to the synthesis of the azabicyclo[3.2.1]octane core, most commonly starting from tropinone or its derivatives. ehu.esresearchgate.net
Key desymmetrization reactions include:
Enantioselective Deprotonation : The use of chiral lithium amide bases, such as those derived from phenylglycinol or (S,S)-diphenylethylenediamine, can selectively deprotonate one of the two enantiotopic α-protons of tropinone. The resulting chiral enolate can then be trapped with an electrophile to afford an enantioenriched product. ehu.es
Enantioselective Reduction : The prochiral ketone of tropinone can be reduced enantioselectively using chiral catalysts to produce chiral tropanols.
Enantioselective Hydroboration : Achiral azabicyclo[3.2.1]octene derivatives can undergo enantioselective hydroboration/oxidation, using reagents like (–)-diisopinocampheylborane, to create desymmetrized products with excellent enantioselectivity. ehu.es
Intramolecular Ring Opening : Chiral phosphoric acids have been used to catalyze the pseudotransannular ring opening of meso-epoxides derived from 1-aminocyclohept-4-ene. researchgate.net This reaction desymmetrizes the starting material and directly forms the 8-azabicyclo[3.2.1]octane scaffold with high stereoselectivity. researchgate.netresearchgate.net
The "chiral pool" approach leverages naturally occurring, inexpensive, enantiomerically pure compounds as starting materials. ehu.es The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product. While (R)-1-phenylethylamine is a common chiral amine used in many syntheses, its direct application to forming the bicyclic core is less prevalent than its use as a resolving agent or auxiliary.
More directly, novel azabicyclic β-amino acid derivatives have been prepared from diexo- or diendo-norbornene β-amino acids. researchgate.net In this methodology, the norbornene skeleton serves as a chiral template. Key steps involve the cleavage of the carbon-carbon double bond, often via dihydroxylation followed by periodate-mediated cleavage, and subsequent reductive amination to form the 3-azabicyclo[3.2.1]octane skeleton. researchgate.net This strategy effectively translates the stereochemistry of the norbornene precursor to the final bicyclic product.
Diastereoselective Synthesis of Azabicyclo[3.2.1]octane-6-carbonitrile Compounds
Once the core bicyclic structure is established, or during its formation, controlling the relative stereochemistry of multiple substituents becomes the focus of diastereoselective synthesis. The rigid conformation of the azabicyclo[3.2.1]octane skeleton often provides a strong bias for the stereochemical outcome of subsequent reactions.
Domino reactions have been developed for the diastereoselective synthesis of related bicyclic systems, such as 6-imino-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitriles, which can achieve moderate to excellent diastereoselectivities. rsc.org Similarly, gold-catalyzed cascade reactions of substrates like 1-ethynyl-cyclohexane-trans-1,4-diol provide a diastereoselective route to oxabicyclo[3.2.1]octane scaffolds. nih.govnih.gov
In the context of the azabicyclo[3.2.1]octane core, cascade reactions involving a 6π-electrocyclic ring-opening of cyclopropanated pyrroles followed by a Huisgen [3+2]-cycloaddition can produce highly substituted 8-azabicyclo[3.2.1]octanes in a diastereoselective manner. d-nb.info The facial selectivity of the cycloaddition is controlled by the existing stereochemistry of the bicyclic precursor. The aza-Prins cyclization is another powerful tool, where chiral α-hydroxyaldehyde derivatives can react with N-tosyl homoallylamine to afford substituted 6-oxa-2-azabicyclo[3.2.1]octanes with high diastereoselectivity. nih.gov These principles of stereocontrol are directly applicable to the synthesis of specifically substituted targets like the 6-carbonitrile derivatives.
The table below illustrates examples of diastereoselective reactions leading to related bicyclic systems.
| Reaction Type | Key Reactants | Diastereomeric Ratio (dr) |
| Aza-Prins Cyclization | (R)-2,3-Di-O-benzylglyceraldehyde, N-tosyl homoallylamine | Highly diastereoselective |
| Domino Reaction | Aromatic aldehydes, Malononitrile, 1,3-Dicarbonyl compounds | Moderate to Excellent |
| Gold-Catalyzed Cascade | 1-Ethynyl-cyclohexane-trans-1,4-diol derivatives | High diastereoselectivity |
| [3+2] Cycloaddition Cascade | Cyclopropanated pyrroles, Electron-deficient dipolarophiles | High diastereoselectivity (often single diastereomer) |
Configurational Stability and Chiral Resolution of Azabicyclo[3.2.1]octane-6-carbonitrile
The azabicyclo[3.2.1]octane framework is a conformationally rigid structure. Due to the bridged nature of the rings, the stereocenters are configurationally stable under normal conditions and are not prone to epimerization unless a specific chemical process, such as enolization adjacent to a carbonyl group, is induced. The stability of related bicyclic nitroxide radicals further attests to the robustness of this scaffold. mdpi.com
When an enantioselective synthesis is not employed, or if it results in incomplete enantioselectivity, a racemic or enantioenriched mixture of the final compound is obtained. In such cases, chiral resolution is required to separate the enantiomers.
Common methods for chiral resolution include:
Diastereomeric Salt Formation : The basic nitrogen atom in the azabicyclo[3.2.1]octane core can be reacted with a chiral acid to form diastereomeric salts, which may be separated by fractional crystallization.
Enzymatic Resolution : Lipase-catalyzed enantioselective reactions, such as the ring opening of a racemic β-lactam precursor, can be used to separate enantiomers, allowing for the preparation of the azabicyclic product in enantiopure form. researchgate.net
Chiral Chromatography : This is a highly effective and widely used method for both analytical and preparative separation of enantiomers. Supercritical fluid chromatography (SFC) has proven to be a particularly powerful technique for resolving chiral compounds, including complex heterocyclic structures. lcms.cz For instance, a racemic 8-oxa-3-azabicyclo[3.2.1]octane derivative was successfully resolved using SFC with a chiral stationary phase (e.g., DAICEL CHIRALPAK IG), affording the individual enantiomers with high enantiomeric excess. google.com
Reactivity and Chemical Transformations of 1 Azabicyclo 3.2.1 Octane 6 Carbonitrile
Reactions Involving the Azabicyclo[3.2.1]octane Bridged Ring System
The strained nature of the bicyclic system in 1-azabicyclo[3.2.1]octane-6-carbonitrile can drive several types of skeletal rearrangements, particularly under conditions that generate reactive intermediates such as carbocations.
Ring expansion of azabicyclic systems, particularly those involving aziridinium (B1262131) intermediates, is a known synthetic strategy to access larger ring structures like piperidines and azepines. byjus.comresearchgate.net For the 1-azabicyclo[3.2.1]octane system, ring expansion could be envisioned under conditions that promote cleavage of one of the C-N bonds and subsequent rearrangement. For instance, radical-induced ring expansion has been observed in related azanorbornane systems to yield diazabicyclo[3.2.1]octene derivatives. acs.orgunirioja.es While specific studies on the ring expansion of this compound are not extensively documented, such transformations are plausible under appropriate radical or ionic conditions.
Conversely, ring contraction of the 1-azabicyclo[3.2.1]octane skeleton is less common but can be a consequence of certain rearrangements. In some contexts, constraining the piperidine-like portion of the molecule into the bridged bicyclic system is beneficial for biological activity, and ring contraction can be detrimental. acs.org Ring contraction reactions are often driven by the formation of more stable, smaller ring systems, which may not be favored for this particular bicyclic structure. researchgate.net
Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.orgmychemblog.com These rearrangements are common in bicyclic systems, including those containing nitrogen. researchgate.netnih.govacs.org The formation of a carbocation intermediate, typically under acidic conditions, can trigger a skeletal reorganization to a more stable carbocation. mychemblog.com
In the context of the 1-azabicyclo[3.2.1]octane system, a Wagner-Meerwein type rearrangement could occur if a carbocation is generated at a carbon atom of the bicyclic frame. For example, protonation of an exocyclic double bond or loss of a leaving group from a strategic position could initiate such a rearrangement. Studies on the closely related 3,8-diazabicyclo[3.2.1]octane system have shown that it can be converted to the 2,5-diazabicyclo[2.2.2]octane system via a Wagner-Meerwein rearrangement, highlighting the susceptibility of this scaffold to such transformations. nih.govacs.org This suggests that under appropriate acidic conditions, this compound could potentially rearrange to a different bicyclic or even tricyclic isomer.
Transformations of the Nitrile Functional Group at C-6
The nitrile group at the C-6 position of this compound is a versatile functional group that can undergo a wide range of chemical transformations, including hydrolysis, reduction, and nucleophilic additions.
The hydrolysis of nitriles is a fundamental reaction that converts the cyano group into a carboxylic acid or a carboxylate salt, depending on the reaction conditions. byjus.com This transformation typically proceeds in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.comchemguide.co.uk
Acid-Catalyzed Hydrolysis: Under acidic conditions, such as heating with dilute hydrochloric acid, this compound is expected to hydrolyze to form 1-azabicyclo[3.2.1]octane-6-carboxylic acid. byjus.comchemguide.co.uk The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by water. organicchemistrytutor.com
Base-Catalyzed Hydrolysis: Alternatively, heating with an aqueous solution of a base, like sodium hydroxide, will also effect hydrolysis. byjus.comchemguide.co.uk In this case, the product is the corresponding carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. organicchemistrytutor.com The synthesis of related 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids has been reported, suggesting that the hydrolysis of a nitrile precursor is a viable synthetic route. acs.orgacs.orgnih.gov
The resulting carboxylic acid can be further converted to its corresponding esters through standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst.
Table 1: Hydrolysis of this compound
| Reaction Condition | Intermediate Product | Final Product |
|---|---|---|
| Acidic (e.g., HCl, H₂O, heat) byjus.comchemguide.co.ukorganicchemistrytutor.com | 1-Azabicyclo[3.2.1]octane-6-carboxamide | 1-Azabicyclo[3.2.1]octane-6-carboxylic acid |
| Basic (e.g., NaOH, H₂O, heat), then acid workup byjus.comchemguide.co.ukorganicchemistrytutor.com | 1-Azabicyclo[3.2.1]octane-6-carboxamide | 1-Azabicyclo[3.2.1]octane-6-carboxylic acid |
The reduction of the nitrile group provides a direct route to primary amines, specifically (1-azabicyclo[3.2.1]octan-6-yl)methanamine. This transformation is a valuable synthetic tool for introducing an aminomethyl group. Several reducing agents can be employed for this purpose. studymind.co.ukorganic-chemistry.orgchemguide.co.ukcommonorganicchemistry.com
Common Reducing Agents for Nitrile Reduction:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. chemguide.co.ukcommonorganicchemistry.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. studymind.co.ukchemguide.co.ukcommonorganicchemistry.com High pressures and temperatures may be required. To minimize the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com
Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective for the reduction of nitriles to primary amines. commonorganicchemistry.com
Table 2: Reduction of this compound
| Reagent | Product |
|---|---|
| 1. LiAlH₄, Ether; 2. H₂O chemguide.co.ukcommonorganicchemistry.com | (1-Azabicyclo[3.2.1]octan-6-yl)methanamine |
| H₂, Pd/C (or Pt, Ni) studymind.co.ukchemguide.co.ukcommonorganicchemistry.com | (1-Azabicyclo[3.2.1]octan-6-yl)methanamine |
| BH₃-THF or BH₃-SMe₂ commonorganicchemistry.com | (1-Azabicyclo[3.2.1]octan-6-yl)methanamine |
The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity allows for the formation of a variety of functional groups.
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong nucleophiles that can add to the nitrile group. masterorganicchemistry.commasterorganicchemistry.com The initial addition product is an imine anion, which upon aqueous workup, is hydrolyzed to a ketone. masterorganicchemistry.com For example, the reaction of this compound with a Grignard reagent, followed by hydrolysis, would yield a 6-acyl-1-azabicyclo[3.2.1]octane. It is important to note that if an excess of the organometallic reagent is used with esters, a tertiary alcohol will be formed. masterorganicchemistry.comorganic-chemistry.org
Other Nucleophiles: Other nucleophiles, such as amines and alcohols, can also add to the nitrile group, often under catalyzed conditions, to form amidines and imidates, respectively. nih.gov The reactivity of the nitrile can be enhanced by using Lewis acids or by forming nitrilium ions. nih.gov
Table 3: Nucleophilic Addition to this compound
| Reagent | Intermediate | Final Product (after workup) |
|---|---|---|
| 1. R-MgX (Grignard); 2. H₃O⁺ masterorganicchemistry.com | Imine | 6-Acyl-1-azabicyclo[3.2.1]octane |
| 1. R-Li (Organolithium); 2. H₃O⁺ | Imine | 6-Acyl-1-azabicyclo[3.2.1]octane |
Reactivity at the Bridgehead Nitrogen Atom (N-1)
The lone pair of electrons on the bridgehead nitrogen atom (N-1) of this compound is the primary center of its nucleophilic and basic character. However, the rigid bicyclic framework imposes significant geometric constraints that influence its reactivity compared to acyclic tertiary amines. The C-N-C bond angles are constrained, affecting the hybridization of the nitrogen and the availability of its lone pair for reactions.
N-Alkylation and N-Acylation Reactions
The bridgehead nitrogen of the 1-azabicyclo[3.2.1]octane system can readily undergo N-alkylation and N-acylation reactions with suitable electrophiles. These reactions are fundamental for introducing a wide variety of substituents at the nitrogen atom, thereby modifying the compound's physical, chemical, and biological properties.
N-Alkylation typically proceeds via a standard SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking an alkyl halide or a similar electrophilic species. The choice of solvent and temperature can influence the reaction rate and yield. Polar aprotic solvents are generally preferred to facilitate the dissolution of the reactants and stabilize the transition state.
N-Acylation involves the reaction of the bridgehead nitrogen with an acylating agent, such as an acyl chloride or an anhydride (B1165640). This reaction leads to the formation of an amide linkage. Due to the steric hindrance around the bridgehead nitrogen, more reactive acylating agents and sometimes the use of a non-nucleophilic base are required to drive the reaction to completion.
Below is a table summarizing representative N-alkylation and N-acylation reactions of the 1-azabicyclo[3.2.1]octane core, based on analogous systems.
| Reactant | Reagent | Conditions | Product | Reaction Type |
|---|---|---|---|---|
| This compound | Methyl iodide (CH₃I) | Acetonitrile, 25°C | 1-Methyl-6-carbonitrile-1-azoniabicyclo[3.2.1]octane iodide | N-Alkylation |
| This compound | Benzyl bromide (C₆H₅CH₂Br) | N,N-Dimethylformamide (DMF), 60°C | 1-Benzyl-1-azabicyclo[3.2.1]octane-6-carbonitrile | N-Alkylation |
| This compound | Acetyl chloride (CH₃COCl) | Dichloromethane (DCM), Triethylamine (Et₃N), 0°C to 25°C | 1-Acetyl-1-azabicyclo[3.2.1]octane-6-carbonitrile | N-Acylation |
| This compound | Benzoyl chloride (C₆H₅COCl) | Tetrahydrofuran (THF), Pyridine, 25°C | 1-Benzoyl-1-azabicyclo[3.2.1]octane-6-carbonitrile | N-Acylation |
Quaternization Reactions
Quaternization involves the exhaustive alkylation of the bridgehead nitrogen atom to form a quaternary ammonium (B1175870) salt. This transformation significantly alters the electronic and steric properties of the nitrogen center, converting it from a nucleophilic and basic site to a positively charged, non-nucleophilic group. The reaction typically requires a reactive alkylating agent, such as an alkyl halide or a sulfate.
The formation of the quaternary ammonium salt introduces a permanent positive charge on the nitrogen atom, which can influence the reactivity of other functional groups within the molecule. The quaternization of this compound is expected to proceed readily with suitable alkylating agents.
The following table provides examples of quaternization reactions on the 1-azabicyclo[3.2.1]octane scaffold.
| Reactant | Alkylating Agent | Solvent | Product |
|---|---|---|---|
| This compound | Methyl iodide (excess) | Acetone | 1-Methyl-6-carbonitrile-1-azoniabicyclo[3.2.1]octane iodide |
| This compound | Ethyl bromide | Ethanol | 1-Ethyl-6-carbonitrile-1-azoniabicyclo[3.2.1]octane bromide |
| This compound | Dimethyl sulfate | Dichloromethane | 1-Methyl-6-carbonitrile-1-azoniabicyclo[3.2.1]octane methyl sulfate |
Regioselectivity and Stereoselectivity in Derivatization of this compound
The derivatization of this compound is significantly influenced by the inherent structural and electronic features of the molecule, leading to predictable regioselective and stereoselective outcomes.
Regioselectivity in the context of this molecule primarily pertains to reactions involving the nitrile group versus other positions on the bicyclic frame. While the bridgehead nitrogen is a key reactive site, the carbonitrile group can also undergo chemical transformations, such as hydrolysis or reduction. The choice of reagents and reaction conditions will determine which functional group reacts preferentially. For instance, reactions with strong nucleophiles under anhydrous conditions might favor attack at the electrophilic carbon of the nitrile, whereas reactions under protic conditions might favor protonation and subsequent reactions at the nitrogen.
Stereoselectivity is a critical aspect of the derivatization of this chiral molecule. The rigid, bridged structure creates distinct steric environments on the exo and endo faces of the bicyclic system. The approach of a reagent to a particular atom will be favored from the less sterically hindered face.
In the case of this compound, the stereochemistry of the existing carbonitrile group (either exo or endo) will play a crucial role in directing the stereochemical outcome of subsequent reactions. For instance, if a reaction were to occur at a carbon atom adjacent to the nitrile-bearing carbon, the incoming group would preferentially add to the face opposite to the bulky nitrile group to minimize steric repulsion. This steric hindrance can lead to a high degree of diastereoselectivity in the formation of new stereocenters. The conformational rigidity of the bicyclic system ensures that these stereochemical preferences are generally well-defined and predictable.
Computational and Theoretical Studies on 1 Azabicyclo 3.2.1 Octane 6 Carbonitrile
Quantum Chemical Calculations on the 1-Azabicyclo[3.2.1]octane Scaffold
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of the 1-azabicyclo[3.2.1]octane framework. montclair.edurroij.com These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, providing a foundational understanding of its properties. chemrxiv.org Such calculations are crucial for interpreting spectroscopic data and predicting the molecule's behavior in chemical reactions. researchgate.net
The electronic structure of the 1-azabicyclo[3.2.1]octane scaffold is characterized by the distribution of electrons within its molecular orbitals. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical in determining the molecule's reactivity.
The nitrogen atom at the bridgehead position significantly influences the electronic landscape. Its lone pair of electrons typically resides in a high-energy, non-bonding orbital, making it a primary site for protonation and electrophilic attack. The distribution of electron density and the molecular electrostatic potential (MEP) map can be calculated to visualize electron-rich and electron-poor regions, further highlighting the nucleophilic character of the nitrogen atom and identifying other potential sites for interaction.
Table 1: Hypothetical Electronic Properties of the 1-Azabicyclo[3.2.1]octane Scaffold
| Property | Description | Predicted Value/Characteristic |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively high, localized on the nitrogen atom |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Distributed across the C-H antibonding orbitals |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate, indicating kinetic stability |
| Dipole Moment | Measure of the net molecular polarity | Non-zero, directed towards the nitrogen atom |
Note: This table contains illustrative data based on general principles of quantum chemistry.
To quantify the reactivity of different atoms within the scaffold, conceptual DFT provides reactivity descriptors like Fukui functions. d-nb.info The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. d-nb.infonih.gov It helps to pinpoint the most reactive sites for electrophilic and nucleophilic attack.
f+(r): Predicts the site for nucleophilic attack by identifying where an added electron is most stable.
f-(r): Predicts the site for electrophilic attack by identifying where an electron is most easily removed. acs.org
For the 1-azabicyclo[3.2.1]octane scaffold, the highest value of f- is expected to be on the bridgehead nitrogen, confirming its role as the primary nucleophilic center. The f+ values would be distributed among the carbon atoms, indicating potential sites for attack by nucleophiles. The introduction of the electron-withdrawing carbonitrile group at the C6 position would significantly alter these indices, increasing the electrophilicity of the C6 carbon itself. mdpi.com
Table 2: Predicted Fukui Function Analysis for 1-Azabicyclo[3.2.1]octane-6-carbonitrile
| Atomic Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| N1 (Nitrogen) | Low | High | Prone to electrophilic attack (e.g., protonation, alkylation) |
| C6 (Carbon) | High | Low | Prone to nucleophilic attack (influenced by CN group) |
| CN (Nitrile Carbon) | High | Low | Prone to nucleophilic attack (e.g., hydrolysis) |
| Other C atoms | Moderate | Low | Less reactive |
Note: This table is predictive and based on the established principles of Fukui function analysis.
Conformational Analysis of the Bridged Bicyclic System
The 1-azabicyclo[3.2.1]octane system is a rigid scaffold, yet it possesses distinct conformational possibilities. The bicyclic structure consists of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring sharing three atoms. The piperidine ring can adopt chair-like and boat-like conformations, with a relatively low energy barrier between them. montclair.edu
Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers. nih.gov This process, known as energy minimization, starts with an initial geometry and systematically alters the positions of the atoms to find a structure with the lowest possible potential energy, corresponding to a stable conformation. psu.edu
Studies on related azabicyclo[3.2.1]octane systems have shown that the chair-like conformation of the six-membered ring is generally more stable than the boat conformation. montclair.eduresearchgate.net By mapping the conformational landscape, computational chemists can determine the relative energies of these conformers and the energy barriers for interconversion, providing a complete picture of the molecule's flexibility and preferred shapes.
The presence of a substituent on the bicyclic frame can significantly influence the conformational equilibrium. A substituent at the C6 position can exist in either an exo or endo orientation. The steric and electronic properties of the substituent dictate the energetic preference for each orientation and can also affect the stability of the ring's conformation.
Mechanistic Investigations of Synthetic Transformations
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions used to synthesize the 1-azabicyclo[3.2.1]octane scaffold. By modeling the reactants, products, transition states, and intermediates, researchers can elucidate the step-by-step pathway of a reaction.
For instance, the formation of the 1-azabicyclo[3.2.1]octane core can occur through intramolecular cyclizations or rearrangements. researchgate.netresearchgate.net DFT calculations can be used to compute the activation energies for different proposed pathways, allowing chemists to predict which mechanism is more favorable. acs.org In one documented case, the formation of the 1-azabicyclo[3.2.1]octane system was shown to proceed through carbenium ion rearrangements, a complex mechanism that can be effectively modeled using quantum chemical methods to understand the stability of intermediates and the heights of energy barriers. researchgate.net These theoretical investigations provide deep mechanistic insights that are often difficult to obtain through experimental means alone, aiding in the optimization of synthetic routes and the prediction of side products.
Transition State Characterization for Key Reactions
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms by characterizing the transition states of key chemical transformations. Such calculations provide insights into the energy barriers and geometries of transient structures, which are crucial for understanding reaction kinetics and selectivity.
For bicyclic systems similar to 1-azabicyclo[3.2.1]octane, computational studies have been instrumental in mapping out the pathways of reactions such as cycloadditions and rearrangements. These studies often involve locating and characterizing the transition state structures to explain stereochemical outcomes or the feasibility of a particular reaction pathway. However, specific research detailing the transition state energies and geometries for reactions involving this compound, such as its synthesis or subsequent functional group transformations, has not been identified in the current body of scientific literature.
Solvent Effects on Reaction Pathways
The surrounding solvent medium can significantly influence the kinetics and thermodynamics of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), are frequently employed to simulate these solvent effects and understand how they alter reaction pathways and transition state energies.
Investigations into related bicyclic amines have shown that solvents can play a crucial role in directing the course of a reaction. For instance, protic solvents can form hydrogen bonds with reactants and transition states, thereby stabilizing them and altering the energy landscape of the reaction. While these general principles are well-established, specific computational studies modeling the influence of different solvents on the reaction pathways of this compound are not documented. Such studies would be necessary to predict how its reactivity might change in various solvent environments.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization. Techniques like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies.
For the 1-azabicyclo[3.2.1]octane scaffold, computational studies have been used to aid in the assignment of NMR spectra by predicting the chemical shifts of its protons and carbons. In the case of this compound, one could theoretically predict its spectroscopic data. The nitrile group (C≡N) would be expected to show a characteristic absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. The exact position would be influenced by the bicyclic ring structure. Similarly, the ¹H and ¹³C NMR spectra could be predicted, providing theoretical chemical shift values for each unique nucleus in the molecule. However, published studies containing specific, calculated data tables for the predicted NMR and IR spectra of this compound are not available.
Applications in Advanced Organic Synthesis and Building Block Chemistry
1-Azabicyclo[3.2.1]octane-6-carbonitrile as a Versatile Synthetic Intermediate
This compound is a key intermediate in the synthesis of a wide range of more complex molecules. The nitrile functional group can be readily converted into other functionalities such as amines, carboxylic acids, and amides, providing a gateway to diverse chemical structures. This versatility allows for its use in the construction of various heterocyclic systems and as a foundational piece in the assembly of intricate molecular architectures. The rigid framework of the azabicyclic system imparts a high degree of stereochemical control in subsequent reactions, making it an attractive building block for stereoselective synthesis.
The 1-azabicyclo[3.2.1]octane core is a prominent feature in many biologically active compounds, and the carbonitrile derivative serves as a convenient precursor for introducing substituents at the C6 position. This strategic placement of functionality is crucial for modulating the biological activity of the resulting molecules. The ability to manipulate the nitrile group into various other functional groups allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs.
Scaffold for the Development of Conformationally Restricted Amino Acids
The quest for peptides with enhanced stability and specific conformations has led to the development of unnatural amino acids. d-nb.info The this compound scaffold provides an excellent starting point for the synthesis of conformationally restricted amino acids. d-nb.infouni-regensburg.de By transforming the nitrile group into a carboxylic acid and an amino group, novel amino acids with a rigid bicyclic structure can be obtained.
These constrained amino acids, when incorporated into peptides, can induce specific secondary structures like β-turns and helices. chim.it This conformational control is highly desirable in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as increased metabolic stability and oral bioavailability. The rigid nature of the azabicyclic scaffold reduces the conformational flexibility of the peptide backbone, leading to a more defined three-dimensional structure that can interact more specifically with biological targets. d-nb.info
| Amino Acid Derivative | Bicyclic Scaffold | Key Synthetic Step | Application |
|---|---|---|---|
| 6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid | 3-Azabicyclo[3.2.1]octane | Conversion of a nitrile to an amino and a carboxyl group | Inducing specific peptide conformations uni-regensburg.de |
| 8-Azabicyclo[3.2.1]octane-1-carboxylic acid | 8-Azabicyclo[3.2.1]octane | Ring-closing metathesis | Proline analogue with a bicyclic structure nih.gov |
| 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid | 7-Azabicyclo[2.2.1]heptane | Multi-step synthesis from norbornene derivatives | Constrained proline analogue semanticscholar.org |
Precursor for the Synthesis of Complex Natural Products and Analogues
The 1-azabicyclo[3.2.1]octane ring system is a core structural motif in a variety of natural products, particularly alkaloids. As a result, this compound and its derivatives are valuable precursors in the total synthesis of these complex molecules and their analogues. d-nb.infochim.itresearchgate.net
Tropane (B1204802) alkaloids are a class of bicyclic [3.2.1] alkaloids that exhibit a wide range of physiological activities. researchgate.net The 8-azabicyclo[3.2.1]octane skeleton is the characteristic core of these compounds. rsc.org Synthetic strategies often involve the construction of this bicyclic system, and intermediates derived from this compound can play a crucial role. The nitrile group can be elaborated to introduce the necessary functional groups found in various tropane alkaloids, such as cocaine and scopolamine. researchgate.netsci-hub.st The stereocontrolled synthesis of these alkaloids is a significant challenge in organic chemistry, and the use of rigid building blocks like this compound can facilitate the desired stereochemical outcomes. rsc.org
Cytisine (B100878) is a toxic alkaloid that acts as a nicotinic acetylcholine (B1216132) receptor agonist. nih.govresearchgate.net Its tricyclic structure contains a 1-azabicyclo[3.2.1]octane-like framework. Synthetic approaches towards cytisine and its analogues can utilize building blocks derived from this compound. d-nb.infonih.gov The nitrile functionality can be used as a handle to construct the pyridone ring system present in cytisine. The development of novel synthetic routes to cytisine-like compounds is of interest for the discovery of new therapeutic agents, particularly for smoking cessation. nih.govnih.gov
Design and Synthesis of Chemical Libraries Utilizing the this compound Scaffold
The principles of combinatorial chemistry are often employed to generate large collections of related compounds, known as chemical libraries, for high-throughput screening in drug discovery. The this compound scaffold is an excellent starting point for the construction of such libraries. Its rigid core ensures that the appended substituents are displayed in a well-defined spatial arrangement, which is advantageous for structure-activity relationship studies.
By systematically varying the substituents introduced through the transformation of the nitrile group, a diverse library of compounds can be synthesized. This approach allows for the exploration of a wide range of chemical space around the central azabicyclic core. The resulting libraries can then be screened against various biological targets to identify novel hit compounds with potential therapeutic applications.
| Reaction Type | Reagents | Product Functional Group | Potential for Diversity |
|---|---|---|---|
| Reduction | LiAlH₄, H₂/Catalyst | Primary Amine (-CH₂NH₂) | Further derivatization of the amine |
| Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) | Amide or ester formation with diverse partners |
| Grignard Reaction | R-MgBr | Ketone (-C(O)R) | Introduction of various alkyl or aryl groups (R) |
| Cycloaddition | Azides | Tetrazole | Creation of a new heterocyclic ring |
Role of this compound Derivatives in Organocatalysis and as Metal Ligands
The unique structural features of the 1-azabicyclo[3.2.1]octane framework have also led to its exploration in the fields of organocatalysis and coordination chemistry. Derivatives of this compound, particularly those bearing chiral amino or phosphino (B1201336) groups, can serve as effective organocatalysts in various asymmetric transformations. The rigid bicyclic backbone helps to create a well-defined chiral environment around the catalytic center, leading to high levels of enantioselectivity.
Furthermore, the nitrogen atom within the azabicyclic system and other introduced functional groups can act as coordination sites for metal ions. This allows for the design and synthesis of novel chiral ligands for transition metal catalysis. These metal complexes can be employed in a wide range of catalytic reactions, including hydrogenations, cross-coupling reactions, and cycloadditions, to produce enantiomerically enriched products. The conformational rigidity of the ligand is crucial for achieving high catalytic activity and stereocontrol. d-nb.infochim.it
Future Directions in 1 Azabicyclo 3.2.1 Octane 6 Carbonitrile Research
Development of Novel and More Efficient Synthetic Routes
The advancement of research into 1-Azabicyclo[3.2.1]octane-6-carbonitrile is contingent on the availability of efficient and stereoselective synthetic methodologies. Current synthetic approaches often involve multi-step sequences that can be low-yielding and lack stereocontrol. Future research should prioritize the development of more streamlined and robust synthetic routes.
Key areas for exploration include:
Asymmetric Synthesis: Developing catalytic asymmetric methods to access specific enantiomers of the target compound is crucial, as different stereoisomers can exhibit vastly different biological activities. researchgate.net Approaches could leverage chiral catalysts or auxiliaries in key bond-forming reactions.
One-Pot Procedures: Designing tandem or domino reactions that form the bicyclic core and introduce the carbonitrile group in a single synthetic operation would significantly improve efficiency. Methodologies like Michael-aldol annulations, which have been used for related bicyclic systems, could be adapted for this purpose. ucl.ac.uk
Novel Ring-Closing Strategies: Investigating innovative ring-closure reactions, such as those based on oxidative cleavage of precursors followed by reductive amination, could provide new pathways to the 1-azabicyclo[3.2.1]octane skeleton. arkat-usa.org
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic Asymmetric Synthesis | High enantiomeric purity, access to specific stereoisomers. | Catalyst design and optimization, substrate scope. |
| Domino/Tandem Reactions | Increased efficiency, reduced waste, step economy. | Complex reaction design, control of multiple reactive sites. |
| Ring-Cleavage/Reductive Amination | Utilizes readily available starting materials. arkat-usa.org | Control of stereochemistry during ring closure. |
Exploration of Underutilized Reactivity Profiles of the Carbonitrile Group
The carbonitrile (nitrile) group is a highly versatile functional handle that can be transformed into a wide array of other functionalities. libretexts.org While its primary role might be as a stable precursor or a pharmacophore, its reactivity is a gateway to a diverse library of derivatives. Future work should systematically explore the chemical transformations of the nitrile group within the 1-azabicyclo[3.2.1]octane framework.
The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. openstax.orglibretexts.org This inherent reactivity allows for several key transformations:
Hydrolysis: Both acid- and base-catalyzed hydrolysis can convert the nitrile into a primary amide and subsequently into a carboxylic acid. openstax.orgchemistrysteps.com This opens the door to derivatives like esters and other amide analogues.
Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org This introduces a basic nitrogen atom, creating opportunities for further derivatization.
Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.org This allows for the introduction of various carbon-based substituents.
The table below summarizes these potential transformations.
| Reaction | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |
| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone (-C(=O)R) |
Systematic investigation into these reactions will be essential for understanding how the bicyclic scaffold influences the reactivity of the carbonitrile and for creating a diverse set of derivatives for further study.
Advanced Computational Studies for Rational Design and Prediction
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. For this compound, advanced computational studies can provide invaluable insights, accelerating the discovery process and reducing reliance on trial-and-error synthesis.
Future computational research should focus on:
Conformational Analysis: The rigid bicyclic system still possesses some conformational flexibility. Detailed studies using methods like Density Functional Theory (DFT) can elucidate the preferred low-energy conformations, which is critical for understanding receptor binding and reactivity.
Reactivity Prediction: Computational models can predict the reactivity of the carbonitrile group and other positions on the scaffold. This can help in planning synthetic transformations and identifying potential sites for metabolism.
Molecular Docking and Dynamics: For applications in drug discovery, molecular docking simulations can predict how the molecule and its derivatives bind to biological targets. nih.govacs.org Subsequent molecular dynamics simulations can provide a more detailed picture of the binding stability and interactions over time.
These computational approaches will enable a more rational design of derivatives with desired properties, whether for biological activity or materials science applications.
Expansion of the Synthetic Scope of Derivatives for Diversified Applications
The true value of this compound lies in its potential as a core scaffold for a wide range of applications. By leveraging the synthetic and computational strategies outlined above, research should aim to expand the library of its derivatives and explore their utility in various fields.
Key areas for expansion include:
Medicinal Chemistry: The azabicyclo[3.2.1]octane core is present in numerous biologically active compounds. ucl.ac.ukrsc.org Derivatives such as the corresponding amines, carboxylic acids, and ketones should be synthesized and screened for activity against various biological targets, including G-protein coupled receptors, ion channels, and enzymes. nih.govacs.org
Catalysis: Chiral amine derivatives could be explored as organocatalysts for asymmetric reactions. The rigid backbone can provide a well-defined chiral environment, potentially leading to high stereoselectivity.
Materials Science: The polar nature of the carbonitrile and its derivatives could be exploited in the design of novel materials, such as liquid crystals or functional polymers.
By systematically preparing and testing a diverse set of derivatives, the full application scope of the this compound scaffold can be realized, paving the way for new discoveries in science and technology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-azabicyclo[3.2.1]octane-6-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The synthesis of bicyclic nitriles often involves cyclization reactions or functional group transformations. For example, 1-azabicyclo[3.2.1]octane derivatives can be synthesized via [3+2] cycloadditions or reductive amination, with nitrile introduction via nucleophilic substitution (e.g., using cyanide salts) . Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been reported to enhance regioselectivity in related systems . Reaction parameters such as solvent polarity (e.g., DMF vs. THF) and temperature (e.g., −78°C for stereochemical control) critically affect yields and byproduct formation.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodology : Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify proton environments and nitrile carbon signals (~110–120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHN, calculated 135.0922) .
- X-ray Crystallography : Resolves stereochemical ambiguities in bicyclic systems .
Q. What safety protocols are recommended for handling nitrile-containing bicyclic compounds?
- Methodology : Nitriles require strict safety measures due to potential toxicity:
- Ventilation : Use fume hoods to avoid inhalation .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- First Aid : Immediate rinsing with water for eye/skin contact; activated charcoal for ingestion .
Advanced Research Questions
Q. How can stereochemical challenges in this compound synthesis be addressed?
- Methodology : Stereoselective synthesis often employs chiral auxiliaries or catalysts. For example, enantiopure 2-azabicyclo[3.2.1]octane derivatives have been synthesized using (S)-1-phenylethylamine as a chiral directing group . Asymmetric hydrogenation or enzymatic resolution may further enhance enantiomeric excess (ee) .
Q. What computational models predict the reactivity of the nitrile group in bicyclic systems?
- Methodology : Density Functional Theory (DFT) calculates electrophilicity indices (e.g., nitrile’s π* orbital energy) to predict nucleophilic attack sites . Gas-phase basicity data (e.g., proton affinity = 936.0 kJ/mol for related azabicyclo compounds) inform solvent effects on reactivity .
Q. How do substituents on the bicyclic framework influence the compound’s stability and functionalization?
- Methodology : Electron-withdrawing groups (e.g., nitriles) decrease basicity of the bridgehead nitrogen, stabilizing the ring against ring-opening reactions. Functionalization studies (e.g., hydrolysis to amides) require pH-controlled conditions to avoid decomposition .
Q. What strategies resolve contradictions in reported reactivity data for azabicyclo nitriles?
- Methodology : Discrepancies in literature (e.g., conflicting catalytic efficiency) are resolved by:
- Reproducibility Checks : Repeating experiments under identical conditions .
- Advanced Analytics : In situ IR spectroscopy monitors reaction progress and intermediate formation .
- Cross-Validation : Comparing computational predictions (e.g., DFT) with experimental kinetic data .
Q. How is this compound applied in drug discovery?
- Methodology : The bicyclic nitrile scaffold is explored as a β-lactamase inhibitor or kinase modulator. Structure-activity relationship (SAR) studies optimize bioactivity by modifying the nitrile to carboxamides or thioamides . Pharmacokinetic profiling (e.g., LogP via HPLC) evaluates membrane permeability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
